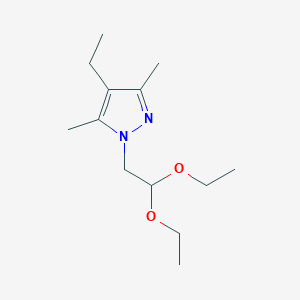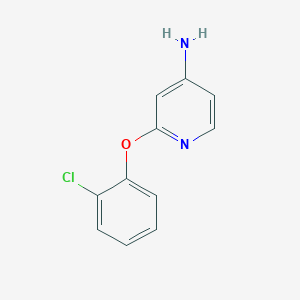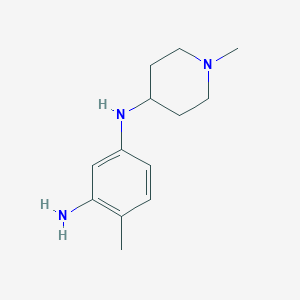
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
Descripción general
Descripción
“4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” is a chemical compound with the molecular formula C13H21N3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3-diamines, such as “4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine”, is a significant area of research in organic chemistry . Piperidine derivatives, which are present in this compound, play a crucial role in the pharmaceutical industry . The synthesis of such compounds often involves intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of “4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” can be represented by the InChI code: 1S/C13H21N3/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(2)8-6-11/h3-4,9,11,15H,5-8,14H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” include its molecular weight, which is 219.33 . It is a solid substance .Aplicaciones Científicas De Investigación
Alkyl Diamines Toxicology and Applications
Alkyl diamines, including structures similar to "4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine," have been extensively studied for their toxicological profiles and potential applications beyond pharmacology. For example, Kennedy (2007) reviewed the toxicology of three alkyl diamines (2-methyl-1,5-pentanediamine, 1,3-diaminopentane, and 1,2-cyclohexanediamine), focusing on acute toxicity and their severe skin and eye irritant properties. Despite their irritant properties, these compounds showed low systemic toxicity in acute exposure models. This suggests potential for industrial or chemical applications where their reactivity or binding properties could be harnessed, provided appropriate safety measures are implemented to manage their irritant nature (Kennedy, 2007).
Heterocyclic Compounds in Medicinal Chemistry
The synthesis and study of heterocyclic compounds, such as benzodiazepines and triazines, play a crucial role in developing new therapeutic agents. Teli et al. (2023) provided an overview of synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting their significance in biological activities like anticonvulsion and sedation. Verma et al. (2019) discussed triazines' biological significance, noting their wide spectrum of pharmacological activities. These reviews underscore the importance of heterocyclic chemistry in drug discovery and development, suggesting that a compound like "4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine" could serve as a precursor or motif in designing new molecules with desired biological activities (Teli et al., 2023); (Verma et al., 2019).
Applications Beyond Pharmacology
Exploring applications beyond pharmacology, such as corrosion inhibition and material science, reveals the versatility of heterocyclic and aromatic compounds. For example, phthalocyanines and naphthalocyanines have been studied as corrosion inhibitors due to their ability to form chelating complexes with metallic atoms, showcasing their potential in protective coatings and industrial applications. This suggests avenues for research into the use of "4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine" in similar contexts, where its chemical structure could contribute to novel applications in corrosion prevention or material enhancement (Verma et al., 2021).
Direcciones Futuras
The future directions for research on “4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , these compounds may have significant potential for the development of new drugs.
Propiedades
IUPAC Name |
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(2)8-6-11/h3-4,9,11,15H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOODISYGYZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
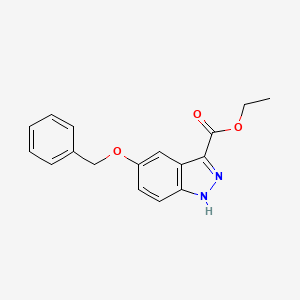

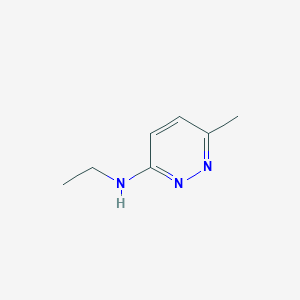
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
